N-(prop-2-en-1-yl)oxolane-3-carboxamide

Researchers sourcing oxolane carboxamide building blocks face risk from generic substitution: minor N-substituent or ring-position changes produce divergent biological and chemical properties (e.g., 3-allyl analog Valofane shows sedative prodrug activity, while furan-3-carboxamides exhibit fungicidal/insecticidal effects). This N-allyl tetrahydrofuran-3-carboxamide provides a structurally defined scaffold for heterocyclic synthesis and biochemical probing. • Defined N-allyl substitution at the 3-carboxamide position - eliminates functional ambiguity of generic analogs • Suitable building block for heterocyclic synthesis & biochemical probe development • Available for immediate procurement with global shipping

Molecular Formula C8H13NO2
Molecular Weight 155.197
CAS No. 1343972-89-3
Cat. No. B2377181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(prop-2-en-1-yl)oxolane-3-carboxamide
CAS1343972-89-3
Molecular FormulaC8H13NO2
Molecular Weight155.197
Structural Identifiers
SMILESC=CCNC(=O)C1CCOC1
InChIInChI=1S/C8H13NO2/c1-2-4-9-8(10)7-3-5-11-6-7/h2,7H,1,3-6H2,(H,9,10)
InChIKeyLETOHHRRSZHJLF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(prop-2-en-1-yl)oxolane-3-carboxamide: Overview & Research Profile


N-(prop-2-en-1-yl)oxolane-3-carboxamide is an organic heterocyclic compound bearing a tetrahydrofuran-3-carboxamide core with an N-allyl substituent . Its chemical formula is C₈H₁₃NO₂ and its molecular weight is 155.19 g/mol . The compound belongs to the broader class of oxolane carboxamides, proposed for use as a building block in heterocyclic synthesis and as a biochemical probe . As of April 2026, its publicly documented experimental profile remains sparse, compelling a rigorous differential selection framework for procurement.

Risks of Generic Substitution in Oxolane Carboxamides


Generic substitution among oxolane carboxamide derivatives carries substantial risk because minor modifications to the N-substituent or ring position produce markedly different biological and chemical properties. For example, the 3-allyl substituted analog Valofane (CAS 3258-51-3) demonstrates sedative prodrug activity [1], while certain furan-3-carboxamide derivatives exhibit potent fungicidal and insecticidal properties [2]. These divergent profiles underscore that even structurally adjacent analogs cannot be considered functionally interchangeable for research applications [3].

Comparative Evidence for Procurement


Application Scenarios


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